molecular formula C12H17NO B12960769 1-(1-Benzylazetidin-3-yl)ethan-1-ol

1-(1-Benzylazetidin-3-yl)ethan-1-ol

Cat. No.: B12960769
M. Wt: 191.27 g/mol
InChI Key: DGQRZJJHBAOFIA-UHFFFAOYSA-N
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Description

1-(1-Benzylazetidin-3-yl)ethan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the azetidine ring and an ethan-1-ol group attached to the third carbon of the azetidine ring

Preparation Methods

The synthesis of 1-(1-Benzylazetidin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with an appropriate azetidinone precursor under reductive conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzylamine and an azetidinone precursor.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Procedure: The azetidinone precursor is dissolved in a suitable solvent, and benzylamine is added. The reducing agent is then introduced, and the reaction mixture is stirred at room temperature or under mild heating until the reaction is complete.

    Isolation: The product is isolated by standard workup procedures, including extraction, purification by column chromatography, and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Benzylazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The azetidine ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding open-chain amine and carboxylic acid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (PCC, Jones reagent), reducing agents (lithium aluminum hydride), and nucleophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted azetidines.

Scientific Research Applications

1-(1-Benzylazetidin-3-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Benzylazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The benzyl group and ethan-1-ol moiety contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(1-Benzylazetidin-3-yl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(1-Ethylazetidin-3-yl)ethan-1-ol: Similar structure but with an ethyl group instead of a benzyl group.

    1-(1-Benzylazetidin-3-yl)ethan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(Indolizin-3-yl)ethan-1-one: A different heterocyclic ring system but similar functional groups.

Properties

IUPAC Name

1-(1-benzylazetidin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10(14)12-8-13(9-12)7-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQRZJJHBAOFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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